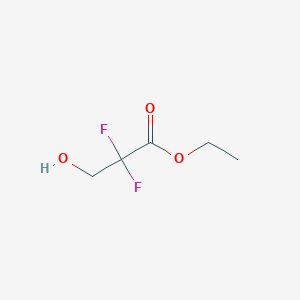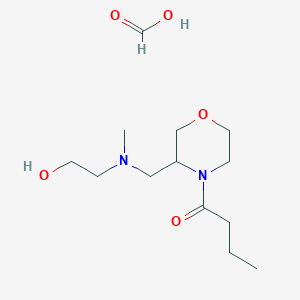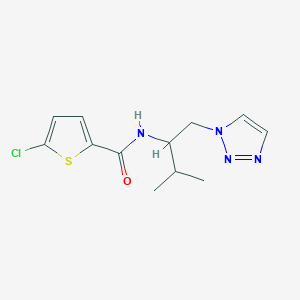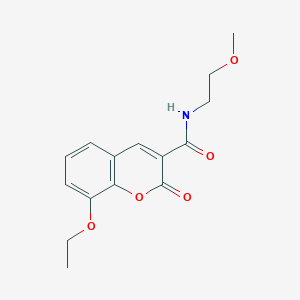![molecular formula C22H17F4N3O4 B2361879 N-({[(3-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-[3-(trifluoromethyl)phenoxy]nicotinamide CAS No. 478262-37-2](/img/structure/B2361879.png)
N-({[(3-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-[3-(trifluoromethyl)phenoxy]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Neuroprotection and Cellular Protection
- Neuroprotective Agent: This compound, specifically named YM-244769, shows promise as a neuroprotective agent. It preferentially inhibits the NCX3 (Na+/Ca2+ exchange) isoform, demonstrating significant protection against hypoxia/reoxygenation-induced cell damage in neuronal cells. This inhibition is more efficient in neuronal cells than renal cells, suggesting its potential as a therapeutic agent for neuroprotection (Iwamoto & Kita, 2006).
Drug Development and Inhibitory Effects
- NCX Inhibitor in Drug Development: As an NCX inhibitor, this compound shows significant inhibitory activity against reverse and forward modes of NCX, making it a potential target for preventing and treating reperfusion arrhythmias, myocardial contracture, and necrosis. Its inhibition of NCX activity is influenced by the hydrophobicity and shape of the substituent at the 3-position of the phenyl ring, as revealed in a QSAR study (Kuramochi et al., 2005).
Enzymatic Activity and Assays
- Nicotinamide Methyltransferase Assays: This compound has been utilized in studies involving nicotinamide N-methyltransferase (NNMT). Such studies include fluorometric assays using rat tissue N-methyltransferases with nicotinamide and its isomeric methyl analogs, demonstrating its utility in enzymatic research (Sano, Endo, & Takitani, 1992).
Photodynamic Therapy and Cancer Treatment
- Use in Photodynamic Therapy: Research on zinc phthalocyanine derivatives with Schiff base groups containing this compound demonstrates its potential applications in photodynamic therapy, particularly for cancer treatment. The compound's properties, such as high singlet oxygen quantum yield, are beneficial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Cardiac Applications
- Cardiac Myocyte Research: YM-244769 has been extensively studied for its effects on NCX current in cardiac ventricular myocytes. It shows a concentration-dependent inhibition of NCX current in guinea pig cardiac ventricular myocytes, providing insights into cardiac physiology and potential therapeutic applications (Yamashita et al., 2016).
Substrate and Inhibitor Characterization
- Substrate and Inhibitor Studies: The compound has been used in the characterization of substrates and inhibitors of nicotinamide N-methyltransferase, showcasing its versatility in biochemical research (van Haren et al., 2016).
Metabolism and Excretion Analysis
- Analysis in HIV Integrase Inhibitors: Studies involving 19F-NMR spectroscopy have used this compound to understand the metabolism and disposition of HIV integrase inhibitors, illustrating its utility in pharmaceutical research (Monteagudo et al., 2007).
Corrosion Inhibition
- Corrosion Inhibition in Steel: This compound has been explored for its corrosion inhibition effect on mild steel in hydrochloric acid solution, demonstrating its potential in industrial applications (Chakravarthy, Mohana, & Kumar, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(E)-(3-fluorophenyl)methoxyiminomethyl]-4-methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N3O4/c1-31-18-8-9-27-21(33-17-7-3-5-15(11-17)22(24,25)26)19(18)20(30)28-13-29-32-12-14-4-2-6-16(23)10-14/h2-11,13H,12H2,1H3,(H,28,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJVMMDZPFYQKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC(=C2)C(F)(F)F)C(=O)NC=NOCC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC(=C2)C(F)(F)F)C(=O)N/C=N/OCC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2361796.png)
![tert-butyl N-[(1-hydroxycyclopentyl)methyl]-N-methylcarbamate](/img/structure/B2361797.png)

![(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2361799.png)




![(2E)-1-[5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2361809.png)
![2-((3-chlorobenzyl)thio)-5-methyl-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2361810.png)
![2-[6-(2-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2361811.png)

![4-Bromo-1-methyl-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-phenylpyrazol-3-one](/img/structure/B2361818.png)
